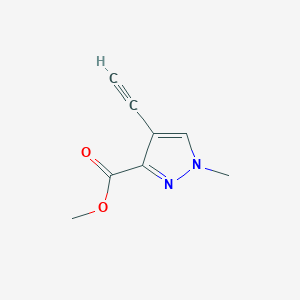

methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, an ethynyl group at position 4, and a methyl ester at position 2. The ethynyl group confers reactivity for applications in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of triazole-containing hybrids . The methyl ester at position 3 enhances solubility in organic solvents compared to bulkier esters (e.g., ethyl), while the 1-methyl group stabilizes the pyrazole ring against tautomerization. This compound is utilized in pharmaceutical and materials science research, particularly as a precursor for bioactive molecules or functionalized polymers .

Properties

IUPAC Name |

methyl 4-ethynyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-6-5-10(2)9-7(6)8(11)12-3/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDBSBPEJBIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-40-7 | |

| Record name | methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethynyl-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate has garnered attention for its potential therapeutic effects:

Antifungal Activity

A study demonstrated that derivatives of this compound exhibit antifungal properties against several plant pathogens. The compound was effective at concentrations lower than traditional antifungal agents, suggesting a promising alternative for agricultural applications.

Anti-inflammatory Effects

Research indicated that this compound significantly reduced inflammation markers in animal models. Histopathological analyses showed minimal tissue damage compared to controls treated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of Bioactive Molecules

This compound serves as a building block in the synthesis of more complex heterocyclic compounds, which are often utilized in drug development. Its unique structure allows for modifications that enhance biological activity .

Agricultural Applications

The compound is also being explored for its role in agriculture:

Fungicide Development

As a precursor for synthesizing fungicides, this compound contributes to the production of environmentally friendly agricultural chemicals. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of such compounds .

Material Science Applications

In material science, this compound is being investigated for:

Novel Material Development

The compound's unique chemical structure allows it to be used in the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity. Research into its polymerization potential is ongoing .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of Pyrazole-3-carboxylate Derivatives

*Similarity scores derived from structural fingerprint analysis (Tanimoto coefficient ≥0.85) .

Substituent Effects on Reactivity and Stability

- Ethynyl vs. Formyl : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., CuAAC), whereas the formyl group in Ethyl 4-formyl-1H-pyrazole-3-carboxylate facilitates nucleophilic additions (e.g., hydrazine condensations) .

- Phenylsulfonyl : The phenylsulfonyl group in Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate introduces strong electron-withdrawing effects, stabilizing the pyrazole ring but reducing nucleophilic reactivity compared to ethynyl or methyl substituents .

Ester Group Influence

Crystallographic and Computational Insights

- The crystal structure of Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate was resolved using SHELX software, highlighting its planar pyrazole core and intermolecular interactions .

- Mercury CSD 2.0 enables comparative analysis of packing patterns and void spaces in pyrazole derivatives, aiding in the design of co-crystals or MOFs (metal-organic frameworks) .

Biological Activity

Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate (ME-EtMPC) is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of ME-EtMPC, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

ME-EtMPC features a pyrazole ring with an ethynyl group and a carboxylate functional group, contributing to its unique reactivity and biological profile. The molecular formula is with a molecular weight of approximately 165.16 g/mol. The presence of these functional groups enhances its solubility in various solvents, making it suitable for applications in organic synthesis and medicinal chemistry .

The biological activity of ME-EtMPC primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound has demonstrated potential in various biochemical pathways affecting cellular processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of ME-EtMPC and related pyrazole derivatives. For instance:

- Inhibition of Kinases : ME-EtMPC shows promise as an inhibitor of c-MET kinase, which is implicated in various cancers. Research indicates that compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines .

- Cell Viability Studies : In vitro studies revealed that ME-EtMPC and its derivatives exhibit cytotoxicity against several cancer cell lines. For example, compounds derived from pyrazole structures have shown IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines .

Enzyme Inhibition

ME-EtMPC has been studied for its enzyme inhibition capabilities, particularly in relation to metabolic pathways involved in cancer progression. Its ability to interact with protein targets suggests potential applications in drug development aimed at treating various diseases .

Case Studies and Research Findings

Several research articles have documented the biological activities of ME-EtMPC and related compounds:

- Study on c-MET Inhibition : A study published in 2023 explored the binding affinity of pyrazole derivatives to c-MET, emphasizing the importance of structural modifications to enhance potency .

- Antitumor Activity Evaluation : Another study evaluated a series of pyrazole derivatives for their antitumor activity against A549 lung cancer cells, where certain compounds exhibited significant growth inhibition .

- Synthesis and Biological Evaluation : A review summarized recent advancements in the synthesis of pyrazole derivatives, noting their potential as anti-inflammatory and anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl and carboxylate groups | Anticancer properties; enzyme inhibition |

| 4-Ethynyl-1-methyl-1H-pyrazole | Lacks carboxylate group | Limited biological activity compared to ME-EtMPC |

| Methyl 1H-pyrazole-3-carboxylate | Lacks ethynyl group | Different reactivity profile; less potent |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 2:1 hexane/EtOAc) .

- Optimize temperature and catalyst loading to avoid side reactions (e.g., over-alkylation) .

Basic: How should researchers handle this compound safely?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Note : No acute toxicity data exists; assume precautionary measures for pyrazole derivatives (e.g., irritant potential) .

Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating [1]H and [13]C shifts (e.g., distinguish ethynyl vs. aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇N₂O₂) with <2 ppm error .

- Comparative Analysis : Cross-reference with analogs (e.g., methyl 1-methylpyrazole-3-carboxylate, δH 3.9 ppm for methyl ester ).

Example : A [1]H NMR signal at δ 2.5–3.0 ppm may indicate residual solvent; use deuterated solvents and repeat under dry conditions .

Advanced: What strategies improve synthetic yield in multi-step protocols?

Methodological Answer:

- Step Optimization :

- Workflow Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethynylation | Propargyl bromide, K₂CO₃, DMF, 80°C | 65–70 | |

| Esterification | MeOH, H₂SO₄, reflux | 80–85 | |

| Purification | Column chromatography (SiO₂) | 90–95 |

Note : Use anhydrous solvents and degas reagents to minimize byproducts .

Basic: Which spectroscopic techniques are critical for characterization?

Methodological Answer:

- FT-IR : Confirm ester C=O (1700–1750 cm⁻¹) and ethynyl C≡C (2100–2260 cm⁻¹) .

- [1]H/[13]C NMR : Assign peaks using DEPT-135 (e.g., methyl ester at δ 3.7–3.9 ppm) .

- LC-MS : Verify purity (>95%) and detect trace impurities .

Example : A missing ethynyl IR signal may indicate incomplete coupling; repeat step 1 .

Advanced: How to assess ecological impact without toxicity data?

Methodological Answer:

- QSAR Models : Predict bioaccumulation (logP ~1.8) and aquatic toxicity using EPI Suite .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., methyl pyrazole-3-carboxylate LC50: 10 mg/L in Daphnia) .

- Microcosm Studies : Test biodegradability in soil/water systems (OECD 301F) .

Limitation : Extrapolated data may underestimate risks; prioritize in vitro assays for confirmation .

Advanced: How to design bioactivity studies for this compound?

Methodological Answer:

- Target Selection : Screen against kinase enzymes (e.g., EGFR, JAK2) due to pyrazole’s ATP-binding affinity .

- Assay Protocol :

- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase activity) .

Data Interpretation : Correlate substituent effects (e.g., ethynyl vs. methyl groups) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.